molecular formula C21H18N2O2S B2836883 N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide CAS No. 865545-42-2

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide

Cat. No.: B2836883
CAS No.: 865545-42-2
M. Wt: 362.45
InChI Key: GTAWXVGYYPODNT-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring and the amide group. The benzothiazole ring is aromatic, which means it is stable and can participate in pi stacking interactions. The amide group can participate in hydrogen bonding due to the presence of the carbonyl oxygen and the amide nitrogen .


Chemical Reactions Analysis

Benzothiazoles and their derivatives have been found to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring . The amide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the benzothiazole ring would likely make the compound relatively stable and resistant to oxidation. The amide group could allow the compound to participate in hydrogen bonding, which could influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Research into benzothiazole derivatives, including compounds structurally related to N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide, has demonstrated their potential as antimicrobial agents. Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, revealing variable and modest activity against bacteria and fungi, showcasing the antimicrobial potential of benzothiazole derivatives (Patel, Agravat, & Shaikh, 2011). Additionally, Desai et al. (2013) focused on the synthesis and antimicrobial screening of thiazole ring-incorporating benzamide derivatives, finding them effective against various bacterial and fungal infections, indicating their utility in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

The benzothiazole moiety is a focus in anticancer drug design due to its promising cytotoxic activity against cancer cell lines. Havrylyuk et al. (2010) reported the synthesis of novel 4-thiazolidinones with a benzothiazole moiety, which showed significant anticancer activity in vitro. This study highlights the potential of benzothiazole derivatives in anticancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Photodynamic Therapy and Optical Studies

Prabukanthan et al. (2020) synthesized a heterocyclic compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA), and conducted a comprehensive study on its crystal structure, optical properties, thermal stability, and biological activities, including antibacterial and antifungal activities. The compound also demonstrated significant second harmonic generation efficiency, indicating its potential in nonlinear optical applications and photodynamic therapy (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Material Science and Catalysis

Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research demonstrates the utility of benzothiazole derivatives in material science and catalytic processes (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiazoles and their derivatives have been found to have various biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities . The specific mechanism of action would depend on the target of the compound.

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-23-18-12-11-14-7-4-5-10-17(14)19(18)26-21(23)22-20(24)15-8-6-9-16(13-15)25-2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAWXVGYYPODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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